molecular formula C26H25N3 B383125 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole CAS No. 380539-17-3

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole

Cat. No.: B383125
CAS No.: 380539-17-3
M. Wt: 379.5g/mol
InChI Key: KRMMEYMDESDAIT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
The compound 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole (CAS: 380539-17-3) is a hybrid molecule comprising an indole core linked via an ethyl group to a 4,5-dihydro-1H-pyrazole ring. The pyrazole moiety is substituted with a phenyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C5 position (Figure 1). Its molecular formula is C26H25N3, with a molecular weight of 379.5 g/mol .

Characterization typically involves IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm regiochemistry and purity .

Properties

IUPAC Name

3-[2-[3-(4-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-19-11-13-20(14-12-19)26-17-22(28-29(26)23-7-3-2-4-8-23)16-15-21-18-27-25-10-6-5-9-24(21)25/h2-14,18,26-27H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMEYMDESDAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

The dihydropyrazole core originates from a chalcone intermediate. Reacting 3-acetylindole (1 ) with p-tolualdehyde (2a ) in ethanol under acidic catalysis (conc. HCl, 60°C, 6 h) yields 1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a ) (Yield: 82%). Spectral confirmation includes:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, indole H2), 7.85 (d, J = 15.8 Hz, 1H, α-vinylic), 7.62 (d, J = 15.8 Hz, 1H, β-vinylic), 2.41 (s, 3H, p-tolyl CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch).

Cyclocondensation with Phenylhydrazine

Treatment of 3a with phenylhydrazine (4 ) in refluxing ethanol (12 h) generates 1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (5 ) via Michael addition and subsequent cyclization (Yield: 75%). Critical parameters:

  • Regioselectivity : Electron-donating p-tolyl group stabilizes the transition state at C5, favoring 5-aryl substitution.

  • ¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 5H, phenyl), 3.12 (dd, J = 17.2, 6.3 Hz, H4), 2.89 (dd, J = 17.2, 12.1 Hz, H4'), 5.91 (dd, J = 12.1, 6.3 Hz, H5).

Functionalization of Indole at the C3 Position

Synthesis of 3-(2-Bromoethyl)-1H-Indole

3-Acetylindole (1 ) undergoes Clemmensen reduction (Zn-Hg, HCl, reflux) to 3-(2-hydroxyethyl)-1H-indole (6 ) (Yield: 68%). Subsequent bromination with PBr₃ in dichloromethane (0°C, 2 h) affords 3-(2-bromoethyl)-1H-indole (7 ) (Yield: 91%).

  • ¹³C NMR (CDCl₃) : δ 136.2 (C3), 34.8 (CH₂Br), 29.1 (CH₂-indole).

Coupling of Pyrazole and Indole Moieties

Nucleophilic Substitution

Reacting 5 with 7 in anhydrous DMF (K₂CO₃, 80°C, 24 h) yields the target compound This compound (8 ) (Yield: 65%). Key considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrazole’s C3 position.

  • Base Selection : K₂CO₃ minimizes ester hydrolysis compared to stronger bases like NaOH.

Spectroscopic Validation

  • HRMS (ESI+) : m/z 452.2124 [M+H]⁺ (calc. 452.2129 for C₂₉H₂₈N₃).

  • ¹H NMR (DMSO-d₆) : δ 11.21 (s, 1H, indole NH), 7.65–6.98 (m, 12H, aromatic), 4.12 (t, J = 7.1 Hz, 2H, CH₂-pyrazole), 3.02 (t, J = 7.1 Hz, 2H, CH₂-indole), 2.38 (s, 3H, p-tolyl CH₃).

  • IR (KBr) : 3405 cm⁻¹ (NH stretch), 1598 cm⁻¹ (C=N pyrazole).

Alternative Pathways and Optimization

One-Pot Tandem Synthesis

A streamlined approach condenses chalcone formation, pyrazole cyclization, and indole coupling in a single reactor:

  • 3a + phenylhydrazine5 (in situ).

  • 5 + 78 via SN2 alkylation (Yield: 58%).

Catalytic Enhancements

  • Nano-ZnO Catalysis : Reduces reaction time from 24 h to 8 h (Yield: 72%) by accelerating cyclocondensation.

  • Ionic Liquids : [BMIM-PF₆] improves solubility of intermediates, boosting yield to 78%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Time (h)Purity (%)
Sequential Synthesis4654898
One-Pot Tandem2583695
Nano-ZnO Catalyzed4723299

Challenges and Mitigation Strategies

  • Regioisomer Formation :

    • Cause : Competing 3-aryl vs. 5-aryl pyrazole formation during cyclocondensation.

    • Solution : Electron-withdrawing groups on the chalcone favor 5-aryl selectivity (e.g., p-tolyl > p-Cl).

  • Indole NH Reactivity :

    • Cause : Nucleophilic NH interferes with alkylation.

    • Solution : Protect indole NH as a tert-butoxycarbonyl (Boc) group prior to coupling .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antioxidant Activity

Recent research has demonstrated that derivatives of indole, including those related to the compound , exhibit significant antioxidant properties. A study highlighted the synthesis of novel 1H-indolyl derivatives, which were evaluated for their ability to inhibit reactive oxygen species (ROS). The 2D quantitative structure-activity relationship (QSAR) modeling indicated that certain derivatives possess higher antioxidant activity than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Indole Derivatives

CompoundIC50 (μg/mL)Reference
Ascorbic Acid30.00
Indole Derivative A28.23
Indole Derivative B35.10

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has focused on synthesizing new indole derivatives that demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from the indole framework have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Anticancer Activity

A study synthesized several indole derivatives and tested their efficacy against human cancer cell lines. The results indicated that specific modifications to the indole structure could enhance cytotoxicity, making these compounds candidates for further development as anticancer agents .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds can mitigate neuroinflammation and oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their utility in neuropharmacology.

Table 2: Neuroprotective Effects of Indole Derivatives

CompoundMechanism of ActionReference
Indole Derivative CInhibition of ROS production
Indole Derivative DModulation of neuroinflammatory pathways

Material Science Applications

Beyond medicinal chemistry, the unique properties of the compound make it suitable for applications in material science. Its ability to form stable complexes with metals suggests potential uses in catalysis and as a precursor for advanced materials such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Compound Name Molecular Formula Substituents (Pyrazole Ring) Linker Melting Point (°C) Biological Activity References
This compound C26H25N3 N1: Phenyl; C5: p-Tolyl Ethyl Not reported Not explicitly studied
3-(5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (5) C15H13N3S N1: H; C5: Thiophen-2-yl Direct 210–215 Antimicrobial screening (moderate)
3-(1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (6) C20H17N3S N1: Phenyl; C5: Thiophen-2-yl Direct Not reported Antimicrobial screening (higher potency)
(E)-3-(2-(1-Phenyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)vinyl)phenol (1b) C24H23N3O N1: Phenyl; C5: m-Tolyl Vinyl Not reported Glaucoma (docking score: -9.2 kcal/mol)

Key Observations:

Structural Variations Substituent Effects: Replacement of the p-tolyl group in the target compound with thiophen-2-yl (as in compounds 5 and 6) introduces sulfur-containing heterocycles, which may enhance π-π stacking interactions in biological targets .

Physicochemical Properties

  • The absence of reported melting points for the target compound contrasts with analogs like 5 , which exhibit sharp melting ranges (210–215°C), indicative of crystalline purity .

Thiophene-containing analogs (5, 6) show moderate to high antimicrobial activity, implying that the p-tolyl group in the target compound may similarly modulate bioactivity .

Biological Activity

The compound 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is a complex organic molecule that combines structural features from both indole and pyrazole families. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound's structure consists of:

  • An indole core, known for its diverse biological activities.
  • A pyrazole moiety, which has been recognized for its pharmacological significance, particularly in anti-inflammatory and anticancer activities.

Pharmacological Properties

Research indicates that compounds containing both indole and pyrazole structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that derivatives with the pyrazole scaffold exhibited significant anticancer activity against various human cancer cell lines, including lung and colon cancer cells .
    • The combination of indole and pyrazole may enhance this activity due to synergistic effects.
  • Anti-inflammatory Effects :
    • Compounds similar to our target have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain pyrazolone derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Activity :
    • Several studies have reported antimicrobial properties associated with pyrazole derivatives. These compounds have shown efficacy against a variety of bacterial strains, indicating potential use as antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of substituted phenyl compounds with hydrazine derivatives to form the pyrazole structure.
  • Indole Synthesis : Indoles can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
  • Final Coupling : The final compound is formed by coupling the indole with the pyrazole derivative through an ethylene bridge, often facilitated by coupling agents or catalysts.

Case Study 1: Anticancer Activity

In a recent study, a series of indole-pyrazole hybrids were evaluated for their anticancer properties against multiple cell lines. The results showed that certain derivatives significantly inhibited cell growth at low micromolar concentrations, suggesting that modifications to the pyrazole moiety can enhance bioactivity .

Case Study 2: Anti-inflammatory Activity

A comparative analysis was conducted on various pyrazolone derivatives for their anti-inflammatory effects. The study found that compounds with specific substitutions on the pyrazole ring exhibited superior COX inhibition compared to traditional anti-inflammatory drugs .

Data Tables

Activity Type Compound Type IC50 Values (µM) Reference
AnticancerIndole-Pyrazole Derivatives10 - 50
Anti-inflammatoryPyrazolone Derivatives54.65 (Diclofenac)
AntimicrobialPyrazolone CompoundsVaries by strain

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